molecular formula C15H15N3O3S B3676831 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide

2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide

Cat. No. B3676831
M. Wt: 317.4 g/mol
InChI Key: XSZXWEFSPSPWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as NBMPR, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of drugs known as nucleoside transport inhibitors, which have been shown to have a variety of effects on cellular metabolism and physiology. In

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been used extensively in scientific research for its ability to inhibit nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition can lead to a variety of effects on cellular metabolism and physiology, including changes in nucleoside levels, alterations in energy metabolism, and changes in gene expression.
One of the most significant applications of 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been in the study of nucleoside transporters and their role in cancer. Nucleoside transporters are overexpressed in many cancer cells, and their inhibition by 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been shown to have anti-tumor effects in vitro and in vivo. 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has also been used to study the role of nucleoside transporters in other diseases, such as viral infections and autoimmune disorders.

Mechanism of Action

2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide works by binding to and inhibiting nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in intracellular nucleoside levels, which can have a variety of effects on cellular metabolism and physiology. 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been shown to inhibit multiple types of nucleoside transporters, including ENT1, ENT2, and CNT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide are complex and depend on the specific cellular context in which it is used. In general, 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been shown to alter nucleoside levels, energy metabolism, and gene expression. It has also been shown to have anti-tumor effects in vitro and in vivo by inhibiting nucleoside transporters that are overexpressed in many cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide in lab experiments is its ability to selectively inhibit nucleoside transporters, which can be useful for studying their role in cellular metabolism and physiology. However, 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has some limitations as well. For example, it can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as the presence of other drugs or changes in cellular environment.

Future Directions

There are many potential future directions for research on 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide and nucleoside transport inhibitors in general. Some possible areas of focus include:
1. Developing more selective and potent nucleoside transport inhibitors for use in cancer therapy and other diseases.
2. Studying the effects of nucleoside transport inhibitors on immune cells and their potential applications in autoimmune disorders.
3. Investigating the role of nucleoside transporters in aging and age-related diseases.
4. Exploring the use of nucleoside transport inhibitors in combination with other drugs for improved efficacy and reduced toxicity.
Conclusion:
2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to selectively inhibit nucleoside transporters has made it a valuable tool for studying cellular metabolism and physiology, as well as its potential applications in cancer therapy and other diseases. While there are some limitations to its use, there are also many potential future directions for research on 2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide and nucleoside transport inhibitors in general.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-9-13-2-1-7-16-8-13)11-22-10-12-3-5-14(6-4-12)18(20)21/h1-8H,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZXWEFSPSPWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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